![molecular formula C8H6BrFO2 B1404153 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine CAS No. 1222556-34-4](/img/structure/B1404153.png)
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine
Vue d'ensemble
Description
“7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is an organic compound . It has shown potential in various applications, particularly in the field of pharmaceutical research.
Synthesis Analysis
The synthesis of compounds similar to “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” has been reported in the literature . For example, a study reported the synthesis of a side product, “6-fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][1,4]dioxin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide”, from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .Molecular Structure Analysis
The molecular structure of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” includes 19 bonds in total, with 13 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 aromatic ethers .Physical And Chemical Properties Analysis
The molecular formula of “7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine” is C8H6BrFO2, and its molecular weight is 233.03 g/mol .Applications De Recherche Scientifique
1. Kinase Inhibitor Synthesis
The compound 7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the process development and scalable synthesis of benzoxazepine-containing kinase inhibitors, specifically for the mTOR inhibitor. This involves the synthesis of complex chemical fragments and has been scaled up for substantial production (Naganathan et al., 2015).
2. Synthesis of Cancer-related Metabolites
The compound is used in the synthesis of metabolites related to cancer research. For instance, it is utilized in creating the trans-7,8-dihydrodiol of 6-fluoro-benzo[a]pyrene, which is a metabolite from 6-fluoro-benzo[a]pyrene (Zajc, 1999).
3. B-Raf Kinase Inhibition
This compound is part of the synthesis of novel 2,3-dihydrobenzo[b][1,4]dioxin-containing 4,5-dihydro-1H-pyrazole derivatives, which are evaluated for their B-Raf inhibitory and anti-proliferation activities. These compounds have shown significant bioactivity, suggesting potential applications in designing B-Raf inhibitors (Yang et al., 2012).
4. Antibacterial Drug Research
The compound plays a role in antibacterial drug research, particularly in the study of 2,6-difluorobenzamides and their ability to interfere with the bacterial cell division cycle. This research is vital in developing new antibacterial agents (Straniero et al., 2023).
5. Electrochromic Device Applications
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine is involved in the synthesis of polymers for electrochromic device applications. These applications are important in developing new materials for electronic and photonic devices (Hacioglu et al., 2022).
Propriétés
IUPAC Name |
7-bromo-5-fluoro-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c9-5-3-6(10)8-7(4-5)11-1-2-12-8/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFFKSCEEAHWKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-2,3-dihydrobenzo[1,4]dioxine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

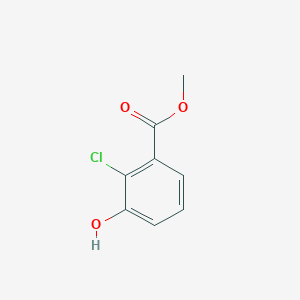
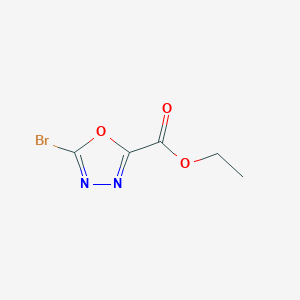
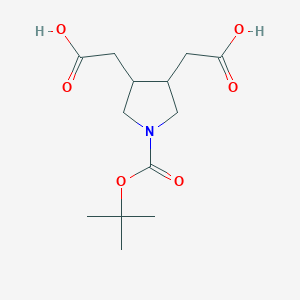
![5-Hydroxymethyl-2-boc-hexahydrocyclopenta[C]pyrrole](/img/structure/B1404078.png)
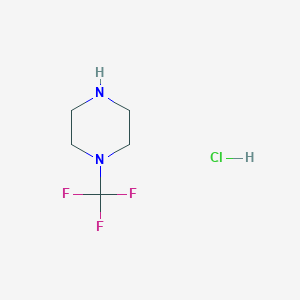
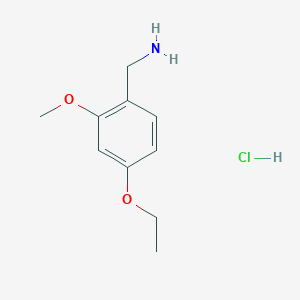
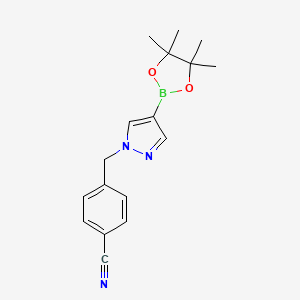
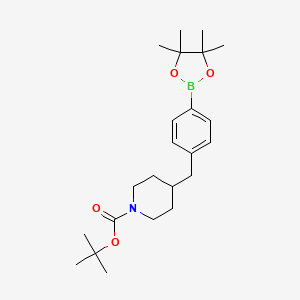
![4-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B1404085.png)
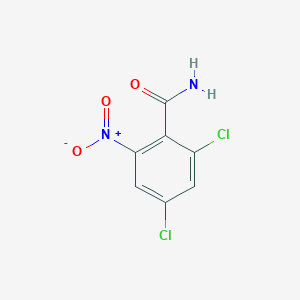
![Pyrazolo[1,5-a]pyridin-4-amine](/img/structure/B1404090.png)
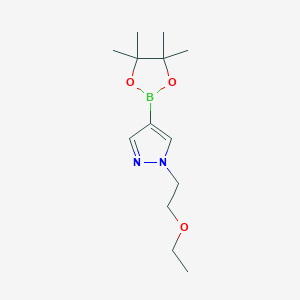
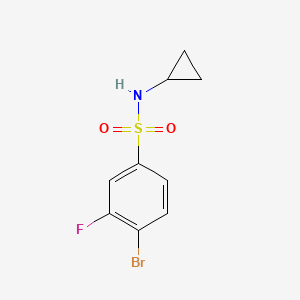
![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)